molecular formula C19H23N3O4 B2608111 N-(3,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide CAS No. 1251621-60-9

N-(3,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Cat. No.: B2608111
CAS No.: 1251621-60-9
M. Wt: 357.41
InChI Key: IVYFEWFYDGZIRT-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a synthetic heterocyclic compound designed for advanced pharmaceutical and biological research. This acetamide derivative features a hexahydroquinazolinone core, a scaffold of significant interest in medicinal chemistry due to its wide range of potential biological activities. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, particularly in projects aimed at developing novel therapeutic agents. The compound's potential research value lies in its structural similarity to other documented bioactive molecules. For instance, related quinazolinone and hexahydroquinazoline derivatives have been investigated for their anti-cancer properties in scientific studies, which have shown that such compounds can downregulate the expression of epidermal growth factor receptor (EGFR) and upregulate cell cycle inhibitors like CDKN1 in certain cell lines . While the specific mechanism of action for this exact compound requires further experimental validation, it is provided as a valuable tool for probing biological pathways and screening for activity against various disease targets. This product is supplied for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary characterizations, such as [HPLC, NMR, Mass Spec] , confirm a purity of [e.g., >95%] . For full handling instructions, safety data, and specifications, please refer to the provided Certificate of Analysis (COA) and Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-12-20-17-7-5-4-6-16(17)19(24)22(12)11-18(23)21-13-8-14(25-2)10-15(9-13)26-3/h8-10H,4-7,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYFEWFYDGZIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C23_{23}H30_{30}N2_{2}O4_{4}
  • Molecular Weight : 398.50 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(=O)N(C1=C(C(=C(C=C1OC)OC)C(=O)N2CCCCC2=O)C2=CC(=C(C=C2)OC)OC)
PropertyValue
Molecular FormulaC23_{23}H30_{30}N2_{2}O4_{4}
Molecular Weight398.50 g/mol
IUPAC NameThis compound
LogP4.242
Water Solubility (LogSw)-4.35

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been included in various screening libraries targeting cancer pathways.

The compound appears to exert its anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival. For instance:

  • Aurora Kinase Inhibition : It has been found to inhibit Aurora A and B kinases which play crucial roles in mitosis.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, the compound has shown potential anti-inflammatory and analgesic effects in preclinical models. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Study on Inflammatory Markers : A study demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in animal models of inflammation.
  • Analgesic Activity Assessment : In pain models (e.g., formalin test), the compound significantly reduced pain responses compared to control groups.

Antimicrobial Activity

Emerging evidence suggests that this compound may also possess antimicrobial properties against a range of pathogens.

  • Bacterial Strains Tested : It was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Mechanism of Action : The antimicrobial activity may be attributed to disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibits Aurora kinases; induces apoptosis
Anti-inflammatoryReduces pro-inflammatory cytokines
AnalgesicSignificant pain response reduction
AntimicrobialEffective against various bacterial strains

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and synthetic differences between the target compound and its analogues:

Compound Name Core Structure Substituents/Linkages Molecular Weight (g/mol) Key Synthetic Features Reference
N-(3,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-hexahydroquinazolin-3-yl)acetamide Hexahydroquinazolin-4-one 3,5-dimethoxyphenyl, methyl at C2 Not explicitly provided Likely alkylation/condensation N/A (Target)
N-(3,5-dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (21a) Aromatic quinazolin-4-one 3,5-dimethylphenyl 308.5 K₂CO₃ in DMF, 95% yield
2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide Aromatic quinazolin-4-one 4-chlorophenyl, sulfanyl linkage 424.93 (calc.) Sulfur-based coupling
N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Benzofuropyrimidin-4-one 3-ethoxypropyl, sulfanyl linkage Not explicitly provided Heterocyclic fusion, ethoxypropyl

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